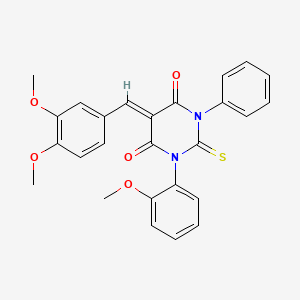

![molecular formula C19H25N5O B4618215 N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide

Vue d'ensemble

Description

Compounds with benzimidazole and imidazole frameworks are of significant interest due to their versatile chemical properties and potential for various applications, including pharmaceuticals and materials science. The synthesis and characterization of these compounds are crucial for understanding their behavior and potential uses.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including reductive amination, cyclization, and coupling reactions. For example, the synthesis of imidazole-amine ligands can be achieved through reductive amination reactions in the presence of sodium cyanoborohydride, yielding ligands with functional groups in the second coordination sphere (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques such as X-ray crystallography and NMR spectroscopy. The structure can include various functional groups and coordination modes, contributing to the compound's properties and reactivity. For instance, the synthesis and structural analysis of a novel electrochromic viologen compound demonstrated its potential for high contrast electrochromic devices (Sydam et al., 2013).

Chemical Reactions and Properties

These compounds can participate in a range of chemical reactions, including cyclization and C-N coupling reactions, which are critical for synthesizing complex molecules. For instance, a study detailed the tandem insertion-cyclization reaction of isocyanides in the synthesis of 1,4-diaryl-1H-imidazoles, highlighting the cooperative processes involved (Pooi et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding how these compounds can be used in practical applications. The structure and properties of molecular salts assembled from organic acids and imidazole derivatives, for instance, show how noncovalent interactions can influence the physical properties of these compounds (Xu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are crucial for their application in synthesis and technology. The catalyst-free synthesis of polysubstituted imidazoles, for example, demonstrates the versatility of these compounds in organic synthesis (Hasaninejad et al., 2010).

Applications De Recherche Scientifique

Corrosion Inhibition

Benzimidazole derivatives, such as IM-Cl and IM-H, have demonstrated significant corrosion inhibiting properties for mild steel in HCl solutions. Their effectiveness is attributed to the adsorption onto the metal surface, following the Langmuir adsorption model, indicating both physical and chemical interactions. This study highlights the potential of benzimidazole compounds in protecting metals against corrosion, which is crucial for extending the life span of metal components in industrial applications (Chaouiki et al., 2020).

Antioxidant Properties

Benzimidazole derivatives have also been studied as antioxidants for base stock oils, showcasing their ability to improve the oxidation stability of these oils. This application is particularly relevant in extending the shelf life and performance of lubricants and related products (Basta et al., 2017).

Anticonvulsant Agents

A library of benzimidazole derivatives has been synthesized as potential new hybrid anticonvulsant agents. These compounds combine chemical fragments of known antiepileptic drugs, displaying a broad spectrum of activity across preclinical seizure models. This research suggests that benzimidazole derivatives could be a promising avenue for developing new treatments for epilepsy (Kamiński et al., 2015).

Electrochemical Applications

Benzimidazole compounds have been utilized in the synthesis of electrochromic devices, offering high optical contrasts and rapid switching times between colored and bleached states. Such materials are suitable for applications in smart windows and displays, indicating the versatility of benzimidazole derivatives in materials science (Sydam et al., 2013).

Propriétés

IUPAC Name |

N-[2-(imidazol-1-ylmethyl)-1-(2-methylpropyl)benzimidazol-5-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-4-5-19(25)21-15-6-7-17-16(10-15)22-18(24(17)11-14(2)3)12-23-9-8-20-13-23/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIOERJFMVBXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3C=CN=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)

![N-{3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4618168.png)

![3-[(5-nitro-2-furyl)methylene]-1,4-dioxan-2-one](/img/structure/B4618181.png)

![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)

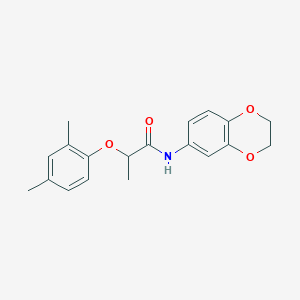

![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)

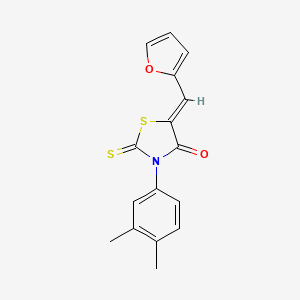

![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4618208.png)

![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)

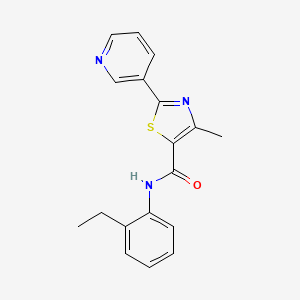

![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)